(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, involves multiple steps starting from basic amino acids like L-cystine. Key steps in the synthesis include acetonization, Boc protection, and N-methoxy-N-methyl amidation, leading to yields around 54% through a three-step process (Qin et al., 2014).
Scientific Research Applications
Synthesis of Key Intermediates
- (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a key intermediate in the synthesis of biologically important compounds. For instance, it is used in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an important intermediate of the natural product Biotin, which plays a crucial role in metabolic processes like the synthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chiral Auxiliary and Synthesis Applications
- The compound serves as a chiral auxiliary in various chemical syntheses. For instance, its derivates have been used for the preparation of enantiomerically pure compounds, such as in the synthesis of 2-methyl-3-phenylpropanoic acid with high enantiomer ratios (Studer, Hintermann & Seebach, 1995).
In Neurochemical Research
- In neurochemical research, derivatives of this compound have been utilized in the synthesis of isoxazole amino acids, which are significant as neuroexcitants. These compounds are challenging to prepare in enantiopure form, but the use of derivatives of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine has facilitated this process (Pajouhesh & Curry, 1998).
Pharmaceutical Synthesis
- It is also involved in the pharmaceutical synthesis of drugs like netarsudil, a Rho kinase/norepinephrine transport inhibitor used in the treatment of open-angle glaucoma. Its role in the synthesis process is crucial to achieve high diastereoselectivity and enantiomeric purity (Sturdivant & Delong, 2018).
Polymer Research
- In polymer research, derivatives of this compound are used in developing polymers that depolymerize by a cascade of intramolecular reactions. This is particularly useful for creating medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound. This could include its toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.
I hope this general outline is helpful. For a more specific analysis, I would need more detailed information on the compound . If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USINQMZZDNKSQW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455550 | |
Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |
CAS RN |
167102-62-7 | |
Record name | 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167102-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.